molecular formula C25H20N2O7 B11504018 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11504018
M. Wt: 460.4 g/mol
InChI Key: FOSTWFJBUNCUPQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure It is characterized by the presence of a nitro group, two methoxy groups, and an anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and anthracene-9,10-dione.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with ethylamine to form N-(3,4-dimethoxyphenethyl)amine.

    Nitration: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The nitrated intermediate is coupled with anthracene-9,10-dione in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 3,4-Dimethoxyphenethylamine
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of functional groups and the anthracene backbone This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C25H20N2O7

Molecular Weight

460.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C25H20N2O7/c1-33-19-10-7-14(13-20(19)34-2)11-12-26-25(30)18-9-8-17-21(22(18)27(31)32)24(29)16-6-4-3-5-15(16)23(17)28/h3-10,13H,11-12H2,1-2H3,(H,26,30)

InChI Key

FOSTWFJBUNCUPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])OC

Origin of Product

United States

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